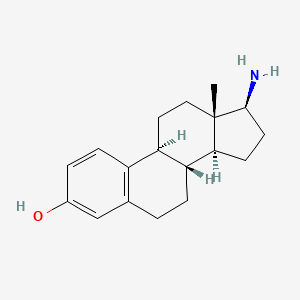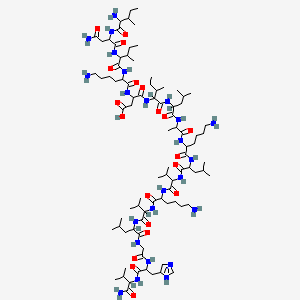
9-Hydroxy-N-desmethylclobazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome . The compound this compound retains some of the pharmacological properties of its parent compound, contributing to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-N-desmethylclobazam typically involves the hydroxylation of N-desmethylclobazam. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:
Oxidation: Conversion of N-desmethylclobazam to this compound.
Reduction: Potential reduction reactions to modify the hydroxyl group.
Substitution: Reactions involving the substitution of functional groups on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for hydroxylation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major product formed from the oxidation of N-desmethylclobazam is this compound. Other potential products may include various hydroxylated derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
9-Hydroxy-N-desmethylclobazam has several scientific research applications, including:
Biology: Studied for its pharmacokinetic properties and its role in the metabolism of clobazam.
Medicine: Investigated for its therapeutic potential in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 9-Hydroxy-N-desmethylclobazam involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Similar to clobazam, it binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anticonvulsant and anxiolytic properties . The compound’s specific binding affinity and activity at different GABA receptor subunits contribute to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Clobazam: The parent compound, known for its anticonvulsant and anxiolytic properties.
N-desmethylclobazam: The primary active metabolite of clobazam, which is further hydroxylated to form 9-Hydroxy-N-desmethylclobazam.
Uniqueness
This compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic properties and receptor binding affinities compared to its parent compound and other metabolites. This uniqueness can influence its therapeutic efficacy and safety profile, making it a compound of interest in both clinical and research settings .
Properties
CAS No. |
70643-29-7 |
|---|---|
Molecular Formula |
C15H11ClN2O3 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20) |
InChI Key |
WMIFHLOKDOYDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


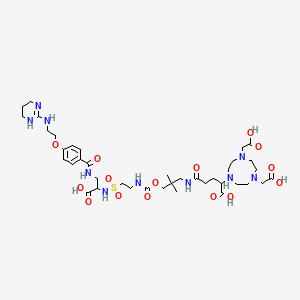



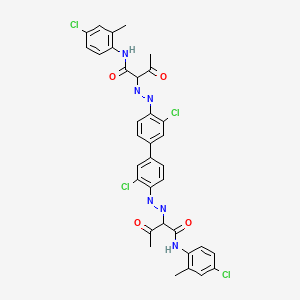
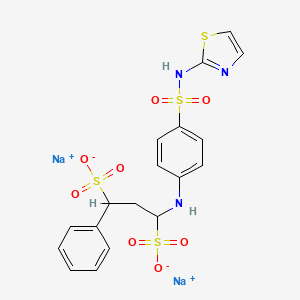
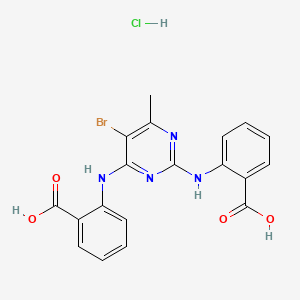
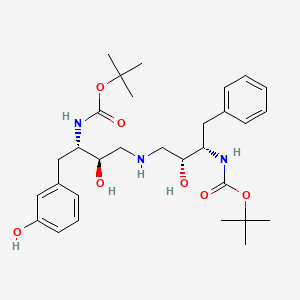
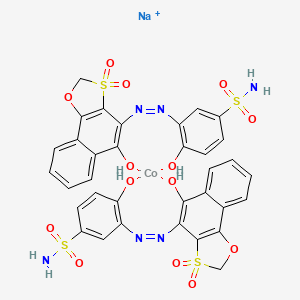
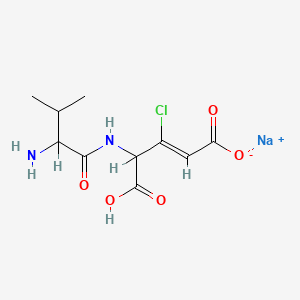
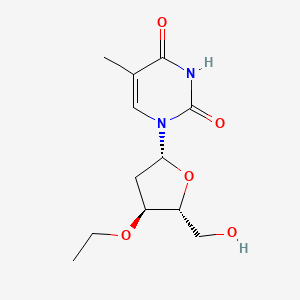
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
